

The Bromite Ion (BrO₂⁻): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Bromous acid	
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Abstract

The bromite ion, BrO₂⁻, represents bromine in its +3 oxidation state, a crucial but highly unstable intermediate in the chemistry of bromine oxyanions.[1] Its transient nature makes it a challenging species to study, yet its role in reaction mechanisms, such as the Belousov-Zhabotinsky oscillating reaction and water disinfection processes, necessitates a thorough understanding of its fundamental properties.[2] This technical guide provides an in-depth summary of the core chemical properties of the bromite ion, including its molecular structure, reactivity, and kinetics. It details experimental protocols for its synthesis and analytical detection and uses visualizations to clarify complex reaction pathways and workflows. This document is intended to serve as a foundational resource for professionals working in chemical research and development.

Molecular Structure and Bonding

The bromite ion is a monovalent inorganic anion with the chemical formula BrO₂⁻. Its structure is dictated by the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central bromine atom is bonded to two oxygen atoms and possesses two lone pairs of electrons. This arrangement results in a tetrahedral electron geometry and a bent molecular geometry. The hybridization of the central bromine atom is sp³. The presence of lone pairs leads to a bond angle of approximately 109.5 degrees.[3] The molecule is polar due to its asymmetrical bent shape.[3] The Lewis structure involves resonance, with the double bond delocalized between the two bromine-oxygen bonds.[4][5]



Property	Value	Reference
Chemical Formula	BrO ₂ -	
Oxidation State of Br	+3	[1]
Total Valence Electrons	20	
Electron Geometry	Tetrahedral	
Molecular Geometry	Bent (AX ₂ N ₂ type)	
Hybridization	sp³	
Bond Angle (O-Br-O)	~109.5°	[3]
Polarity	Polar	[3]
Conjugate Acid	Bromous Acid (HBrO ₂)	
pK₃ of Bromous Acid	3.43 at 25 °C	[2]

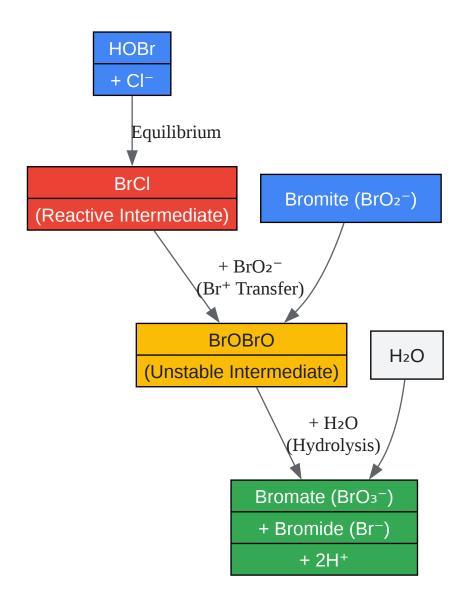
Thermodynamic and Redox Properties

Quantitative thermodynamic data, such as the standard enthalpy or Gibbs free energy of formation for the aqueous bromite ion, are not readily available in standard compilations. Similarly, specific standard reduction potentials for half-reactions involving the bromite ion are not commonly listed. Its high reactivity and instability make such measurements challenging. The primary thermodynamic value available relates to its protonation, with the pK_a of its conjugate acid, **bromous acid** (HBrO₂), being 3.43.[2]

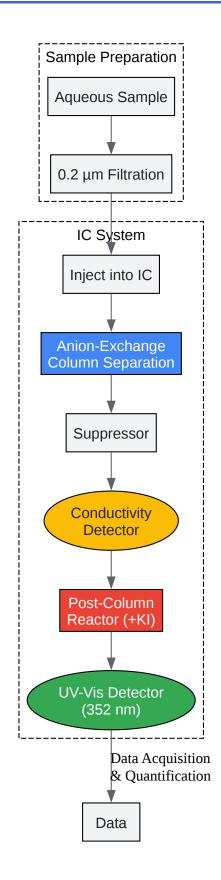
The chemistry of bromite is dominated by redox reactions, where it acts as an intermediate between the more stable bromide (Br^- , -1 state), bromine (Br_2 , 0 state), hypobromite (BrO^- , +1 state), and bromate (BrO_3^- , +5 state) ions.











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